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Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis
Transmembrane Conductance Regulator (CFTR) gene, leading to the production of a
dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of
chloride and bicarbonate across epithelial cell surfaces. Its dysfunction results in the
accumulation of thick, sticky mucus in various organs, particularly the lungs.[1] Navocaftor
(formerly GLPG-3067/ABBV-3067) is a CFTR potentiator designed to enhance the channel
opening probability of the CFTR protein at the cell surface.[2][3][4]

In the context of the common F508del mutation, the CFTR protein is misfolded and prematurely
degraded, preventing its trafficking to the cell membrane. Therefore, a combination approach
utilizing a corrector to rescue the protein trafficking and a potentiator to improve its function is a
promising therapeutic strategy.[5] This document provides detailed application notes and
experimental protocols for the preclinical evaluation of Navocaftor in combination with CFTR
correctors, such as Galicaftor (ABBV-2222).

Signaling Pathway of CFTR Correction and
Potentiation
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The therapeutic strategy for many CF patients, particularly those with the F508del mutation,
involves a dual-mechanism approach: first, correcting the misfolded protein to ensure it
reaches the cell surface, and second, potentiating the function of the corrected protein.
Correctors like Galicaftor are believed to bind to the transmembrane domains (TMDs) or
nucleotide-binding domains (NBDs) of the CFTR protein during its synthesis, stabilizing its
conformation and facilitating its trafficking through the endoplasmic reticulum and Golgi
apparatus to the plasma membrane. Once at the cell surface, potentiators like Navocaftor bind
to the CFTR protein to increase the probability of the channel being in an open state, thereby
augmenting chloride and bicarbonate transport.
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Figure 1: CFTR protein processing and modulator action.

Data Presentation: In Vitro Efficacy of Navocaftor
Combination Therapy

The following tables summarize representative quantitative data from in vitro studies evaluating
the combination of Navocaftor with a CFTR corrector in human bronchial epithelial (HBE) cells
homozygous for the F508del mutation.

Table 1: Western Blot Analysis of CFTR Protein Maturation
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Immature Mature
Corrector Potentiator CFTR (Band CFTR (Band .
Treatment . . Maturation
(e.g., (Navocaftor B) (Relative C) (Relative .
(24h) . _ ) Ratio (C/B)
Galicaftor) ) Densitomet  Densitomet
ry) ry)
Vehicle
1.00 £ 0.05 0.12 £0.02 0.12
(DMSO)
Corrector
3 uM 0.85+0.04 0.95 + 0.08 1.12
alone
Navocaftor
1uM 0.98 + 0.06 0.15+0.03 0.15
alone
Combination 3 uM 1uM 0.82 £ 0.05 1.25+0.10 1.52
Table 2: Ussing Chamber Assay of CFTR-Mediated Chloride Current
Corrector Potentiator Forskolin- Genistein- Navocaftor-
Treatment (e.g., (Navocaftor  Stimulated Potentiated Potentiated
Galicaftor) ) Isc (WUAlcm?) Isc (MAlcm?) Isc (HAlcm?)
Vehicle
25+0.8 52+11 4.8+0.9
(DMSO)
Corrector
3 uM 158+25 35.7x4.1 40.2 +5.3
alone
Combination 3uM 1uM 18.2+3.1 42.1+4.9 85.5+8.7

Experimental Protocols
Western Blot Analysis of CFTR Maturation

This protocol is designed to assess the effect of Navocaftor and a corrector on the maturation

of the F508del-CFTR protein.

Methodology:
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Cell Culture: Culture primary HBE cells homozygous for the F508del mutation on permeable
supports at an air-liquid interface to achieve a differentiated, polarized epithelium.

Compound Treatment: Treat the cells with the vehicle (DMSO), corrector alone, Navocaftor
alone, or a combination of the corrector and Navocaftor for 24-48 hours.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease
inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Mix 30-50 ug of protein with Laemmli sample buffer. Heat samples at
37°C for 15 minutes. Note: Do not boil CFTR samples to prevent aggregation.

SDS-PAGE: Separate the protein lysates on a 6-8% Tris-glycine polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine
serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

Antibody Incubation:

o Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596)
overnight at 4°C.

o Wash the membrane three times with TBST.
o Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane three times with TBST and detect the protein bands using an
enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

Analysis: Perform densitometric analysis of the immature (Band B, ~150 kDa) and mature
(Band C, ~170 kDa) forms of CFTR. Normalize to a loading control (e.g., B-actin). Calculate
the maturation ratio (Band C / Band B).
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Figure 2: Western Blot workflow for CFTR analysis.
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Ussing Chamber Electrophysiology

This protocol measures CFTR-mediated ion transport across a polarized epithelial monolayer.
Methodology:

e Cell Culture: Grow primary HBE cells on permeable supports until a confluent monolayer
with high transepithelial electrical resistance (TEER > 300 Q-cm?) is formed.

o Compound Treatment: Treat cells with the vehicle or corrector for 24-48 hours prior to the
assay.

e Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe
both the apical and basolateral surfaces with Krebs-bicarbonate Ringer solution, maintained
at 37°C and gassed with 95% 02/5% CO-.

e Measurement Protocol:
o Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
o Allow the baseline Isc to stabilize.

o Inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 uM) to the apical
chamber.

o Stimulate CFTR-mediated chloride secretion by adding forskolin (10 uM) and IBMX (100
KUM) to the apical chamber.

o Add the CFTR potentiator, Navocaftor (1 uM), to the apical chamber to assess its effect
on the stimulated current.

o Finally, inhibit the CFTR channel by adding a CFTR inhibitor (e.g., CFTRinh-172, 10 uM)
to confirm that the measured current is CFTR-specific.

o Data Analysis: Record the change in Isc (Alsc) at each step. Compare the Alsc in response
to Navocaftor between vehicle- and corrector-treated cells.
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Figure 3: Logical flow of an Ussing chamber experiment.

Patch Clamp Electrophysiology

This technique allows for the direct measurement of single CFTR channel activity.
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Methodology:

o Cell Culture: Plate cells expressing the F508del-CFTR mutation (e.g., CHO or HEK293 cells)
on glass coverslips.

o Compound Treatment: Treat cells with a corrector for 24-48 hours to promote trafficking of
F508del-CFTR to the cell surface.

« Patch Clamp Recording:
o Use the inside-out patch configuration to study single-channel currents.

o The intracellular (bath) solution should contain ATP and Protein Kinase A (PKA) to activate
the CFTR channels.

o Record single-channel currents before and after the addition of Navocaftor to the bath
solution.

o Data Analysis: Analyze the single-channel recordings to determine the channel open
probability (Po) and conductance. Compare the Po before and after the addition of
Navocaftor.

Conclusion

The combination of a CFTR corrector and a potentiator like Navocaftor represents a promising
therapeutic strategy for cystic fibrosis. The experimental protocols outlined in these application
notes provide a robust framework for the preclinical evaluation of such combination therapies.
By employing biochemical assays like Western blotting to assess protein trafficking and
electrophysiological techniques such as Ussing chamber and patch clamp to measure ion
channel function, researchers can effectively characterize the synergistic effects of these
compounds and advance the development of novel CF treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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